5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHZCUPYJAGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine physical properties

An In-depth Technical Guide to 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Introduction

This compound, identified by CAS Number 1211526-51-0, is a halogenated and trifluoromethyl-substituted pyridine derivative. This compound serves as a crucial heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic combination of a reactive bromine atom—amenable to a wide array of cross-coupling reactions—and a trifluoromethyl (CF₃) group, known to enhance metabolic stability, lipophilicity, and binding affinity, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the known physical properties, synthetic pathways, and applications of this compound, with a focus on the practical insights required for its effective use in a research and development setting.

Physicochemical Properties

The accurate characterization of a chemical intermediate is fundamental to its successful application in multi-step syntheses. While comprehensive experimental data for this specific compound is not broadly published, the following table summarizes its core properties based on information from reliable chemical suppliers and patent literature.

| Property | Value | Source(s) |

| CAS Number | 1211526-51-0 | |

| Molecular Formula | C₇H₅BrF₃N | |

| Molecular Weight | 240.02 g/mol | |

| Physical Form | Colorless to yellow or brown liquid | |

| Purity | Typically ≥97% | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available; expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | |

| Storage | Store in refrigerator (2-8°C) under an inert atmosphere. |

Note: The absence of publicly available experimental data for properties such as boiling point and density is common for specialized, non-commodity chemicals. Researchers should determine these properties empirically if required for process scale-up or specific applications.

Spectroscopic Characterization Profile (Anticipated)

For a molecule to be used with confidence, its structure must be unequivocally confirmed. While published spectra for this compound are not readily accessible, the following section provides an expert analysis of the expected signals in key spectroscopic techniques, guiding researchers in their own analytical confirmations.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl group (-CH₃) protons, likely in the δ 2.5-2.8 ppm range.

-

Two signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to mutual coupling.

-

-

¹⁹F NMR: The fluorine NMR should display a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

-

¹³C NMR: The carbon NMR spectrum is expected to reveal all seven carbon signals. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms, and its chemical shift will be significantly influenced by the attached fluorines.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 239 and 241.

Synthesis and Mechanistic Insights

The primary route for preparing this compound is a multi-step synthesis outlined in patent literature, designed for scalability and control.[1] This pathway demonstrates a logical construction of the substituted pyridine ring system.

Overall Synthesis Workflow

The synthesis proceeds in four main stages, starting from commercially available precursors.

Detailed Experimental Protocol

The following protocol is a detailed interpretation based on the process described in patent CN109232399B.[1]

Step 1: Synthesis of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)malonate

-

To a stirred solution of diethyl malonate (1.4 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the resulting suspension at 0°C for 30-60 minutes to ensure complete formation of the malonate enolate.

-

Slowly add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (1.0 eq.) in THF via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Perform an aqueous workup, extracting the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Scientific Rationale: This step is a nucleophilic aromatic substitution (SₙAr). The highly electron-deficient pyridine ring, activated by both the nitro and trifluoromethyl groups, is susceptible to attack by the soft nucleophile generated from diethyl malonate. Sodium hydride, a strong base, is used to deprotonate the malonate, forming the required nucleophile.

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

-

Heat the crude malonate intermediate from Step 1 in an acidic medium (e.g., aqueous HCl or H₂SO₄).

-

The reaction involves hydrolysis of the esters followed by decarboxylation. Refluxing for several hours is typically required.

-

After cooling, neutralize the mixture and extract the product with an organic solvent.

-

Purify by column chromatography or distillation to obtain the methylated pyridine derivative.

-

Scientific Rationale: The acidic conditions facilitate the hydrolysis of the two ester groups to form a malonic acid derivative, which is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO₂) to yield the desired methyl group at the 2-position.

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

-

Dissolve the nitro compound from Step 2 in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common choices include iron powder in the presence of an acid (like HCl or NH₄Cl) or catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst).

-

Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group is complete.

-

Filter off the catalyst or inorganic salts. If an acid was used, basify the filtrate to deprotonate the amine product.

-

Extract the amine into an organic solvent and concentrate to yield the crude product, which can be used directly or purified further.

-

Scientific Rationale: The conversion of an aromatic nitro group to an amine is a standard and robust transformation. Catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid reductions like Fe/HCl are cost-effective and highly reliable for this purpose.

Step 4: Synthesis of this compound

-

Dissolve the amine from Step 3 in an organic solvent like acetonitrile.[1]

-

Add tert-butyl nitrite (t-BuONO, ~3 eq.) to the solution to form the in-situ diazonium salt.[1]

-

In a separate vessel, prepare the brominating agent, typically copper(II) bromide (CuBr₂, ~1.1 eq.).[1]

-

Add the copper bromide to the diazonium salt solution and stir at room temperature for 2 hours.[1]

-

Upon completion, perform an aqueous workup, extract with ethyl acetate, and dry the organic phase.

-

Purify the final product by distillation or silica gel chromatography to yield this compound as a yellow oil. The reported yield for this step is approximately 34.6%.[1]

-

Scientific Rationale: This final step is a Sandmeyer-type reaction. The primary aromatic amine is converted into a diazonium salt using a nitrite source. This diazonium group is an excellent leaving group (N₂) and is readily displaced by a nucleophile—in this case, bromide supplied by the copper salt—to form the final aryl bromide product.

Applications in Drug Discovery

The trifluoromethylpyridine scaffold is a privileged structure in both pharmaceuticals and agrochemicals due to its ability to impart favorable pharmacokinetic properties.[2] this compound is specifically disclosed as a key intermediate for the synthesis of potent inhibitors of the Transient Receptor Potential Al (TRPA1) ion channel.[1]

-

TRPA1 Inhibition: The TRPA1 channel is a non-selective cation channel found in sensory neurons that is implicated in pain sensation, neurogenic inflammation, and respiratory disorders.[1] By using the bromine atom on the pyridine ring as a handle for further chemical elaboration (e.g., via Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions), medicinal chemists can synthesize a library of novel compounds to probe and optimize binding to the TRPA1 target, aiming to develop new therapeutics for pain and respiratory diseases.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: The compound is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

Storage: Keep the container tightly sealed and store in a refrigerator (2-8°C) as recommended by suppliers to ensure long-term stability.

References

Sources

Introduction: A Pivotal Building Block in Modern Chemistry

An In-depth Technical Guide to 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

This compound, identified by its CAS Number 1211526-51-0 , is a halogenated and trifluoromethylated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science.[1][2] The strategic placement of its functional groups—a reactive bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group—on the pyridine scaffold imparts a unique combination of steric and electronic properties. This molecular architecture makes it an invaluable synthon for introducing the trifluoromethylpyridine motif, a privileged structure in numerous biologically active compounds.[3][4][5]

The trifluoromethyl (CF3) group is particularly noteworthy; its high electronegativity, metabolic stability, and lipophilicity can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving properties such as membrane permeability, binding affinity, and resistance to metabolic degradation.[5] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development.

Core Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1211526-51-0 | [1] |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to yellow to brown liquid | |

| InChI Key | BMJHZCUPYJAGGV-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95-97% | [2] |

| Storage Conditions | Store in refrigerator |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the expected spectroscopic signatures are critical for structural verification.[6]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl (CH₃) group protons.

-

¹³C NMR: The carbon NMR will display seven signals, including those for the five carbons of the pyridine ring (two of which are quaternary), one for the methyl carbon, and one for the trifluoromethyl carbon, which will exhibit splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the CF₃ group. It will show a singlet, as all three fluorine atoms are chemically equivalent.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A synthetic route disclosed in patent literature provides a robust and scalable method.[8] This approach highlights fundamental organic transformations crucial for heterocyclic chemistry.

Workflow of a Patented Synthetic Route

Detailed Experimental Protocol

The following protocol is adapted from patent CN109232399B and serves as an illustrative guide.[8] Researchers must perform their own risk assessment and optimization.

Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2)

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring, making the chlorine at the C2 position an excellent leaving group. Sodium hydride (NaH), a strong non-nucleophilic base, deprotonates diethyl malonate to form a carbanion, which acts as the nucleophile.

-

Procedure:

-

To a solution of diethyl malonate (1.0-1.4 equivalents) in an anhydrous organic solvent such as tetrahydrofuran (THF), add sodium hydride (1.0-2.0 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Slowly add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (1.0 equivalent) in THF.

-

Allow the reaction to warm to room temperature (10-25°C) and stir for 16-24 hours.

-

Quench the reaction carefully with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude malonate ester intermediate.

-

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

-

Rationale: This is an acid-catalyzed hydrolysis of the malonate ester followed by decarboxylation. Heating in an acidic medium cleaves the ester groups and the resulting malonic acid derivative readily loses CO₂ to form the methyl group at the C2 position.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and a strong acid like sulfuric acid.

-

Heat the mixture to reflux (e.g., 120°C) for 2-4 hours until TLC or LC-MS analysis indicates complete conversion.

-

Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent.

-

Dry and concentrate the organic phase to obtain the crude product, which can be purified by distillation or column chromatography.

-

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

-

Rationale: This step is a standard reduction of an aromatic nitro group to an amine. Common methods include catalytic hydrogenation (H₂ over Pd/C) or using a metal in acidic media (e.g., iron powder in acetic acid or HCl).

-

Procedure:

-

Dissolve 2-methyl-5-nitro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride in water, or perform catalytic hydrogenation.

-

Heat the reaction as needed (e.g., 60-80°C) and monitor for completion.

-

Upon completion, filter off the solid catalyst/reagents and concentrate the filtrate.

-

Purify the resulting amine, typically by extraction and crystallization or column chromatography.

-

Step 4: Synthesis of this compound

-

Rationale: This is a classic Sandmeyer reaction. The primary aromatic amine is converted into a diazonium salt using sodium nitrite in a strong acid (HBr provides both the acid and the bromide nucleophile). The diazonium salt is then displaced by bromide, often catalyzed by copper(I) bromide (CuBr).

-

Procedure:

-

Dissolve the amine from Step 3 in an aqueous solution of hydrobromic acid (HBr) at low temperature (0-5°C).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to stir and warm to room temperature.

-

Extract the final product with an organic solvent, wash, dry, and purify by distillation or column chromatography to yield this compound.

-

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, enabling its incorporation into more complex molecules.

Key Chemical Transformations

The bromine atom at the C5 position is the primary handle for functionalization, most commonly through metal-catalyzed cross-coupling reactions.

These transformations, particularly the Suzuki coupling, are workhorses in pharmaceutical chemistry for constructing carbon-carbon bonds and assembling complex molecular scaffolds.[9]

Role as a Pharmaceutical Intermediate

The primary application highlighted in the literature for this compound is as a key intermediate in the synthesis of novel therapeutics.[8] Specifically, it is used to prepare drugs that act as inhibitors of the Transient Receptor Potential Al (TRPA1) ion channel.[8]

-

TRPA1 Inhibition: The TRPA1 channel is a non-selective cation channel present in sensory neurons that is associated with human pain sensation, particularly inflammatory and neuropathic pain.[8]

-

Therapeutic Potential: By inhibiting TRPA1, molecules derived from this compound have potential applications in treating pain and certain respiratory diseases.[8] The trifluoromethylpyridine core serves as a rigid scaffold to correctly orient other functional groups for optimal binding to the target protein.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are crucial to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) from the supplier.[10]

| Category | Guideline | Source(s) |

| Pictograms | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319/H320: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][10] |

| Precautionary Statements | P261: Avoid breathing mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][10] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, protective gloves (e.g., nitrile), and lab coat. Use in a well-ventilated chemical fume hood. | [10][11] |

| Handling | Avoid all personal contact, including inhalation. Keep containers securely sealed when not in use. Wash hands thoroughly after handling. | [10] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage is in a refrigerator. | [12] |

| Spill Management | Absorb spill with sand, earth, or other inert material. Place in a suitable, labeled container for waste disposal. Prevent spillage from entering drains or waterways. | [10] |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic pathways, and versatile reactivity make it a valuable asset for medicinal chemists. The demonstrated application in the synthesis of TRPA1 inhibitors for pain and respiratory conditions underscores its importance and potential. As the demand for sophisticated, fluorinated heterocyclic scaffolds continues to grow, the role of this compound in advancing pharmaceutical research is set to expand.

References

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from Aobaijia website. [Link]

- Google Patents. (2019). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from PubChemLite. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [Link]

-

ResearchGate. (2021, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from ResearchGate. [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from MDPI. [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from Magritek website. [Link]

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

ACS Publications. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]

Sources

- 1. 1211526-51-0 | this compound - AiFChem [aifchem.com]

- 2. This compound [allbiopharm.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound(1211526-51-0) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine: A Key Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides a detailed overview of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, covering its chemical properties, a validated synthetic pathway, critical safety protocols, and its significant applications as a building block in pharmaceutical research, particularly in the development of novel therapeutics.

Core Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry. Its structure incorporates several key functional groups: a pyridine core, which is a prevalent scaffold in many biologically active compounds; a bromine atom, which provides a reactive handle for further chemical modifications such as cross-coupling reactions; a methyl group; and a trifluoromethyl (CF3) group. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[1]

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 240.02 g/mol | [2][3] |

| CAS Number | 1211526-51-0 | [2][3][4][5] |

| Molecular Formula | C₇H₅BrF₃N | [2][3][4] |

| Physical Form | Colorless to yellow to brown liquid | [4] |

| InChI Key | BMJHZCUPYJAGGV-UHFFFAOYSA-N | [4] |

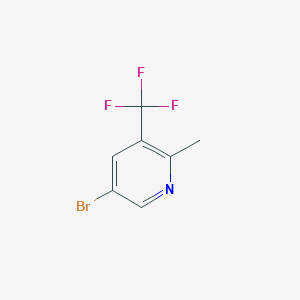

Chemical Structure Visualization

The two-dimensional structure of this compound is presented below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D Structure of this compound.

Synthesis Protocol and Mechanistic Insights

A validated, multi-step synthesis for this compound has been disclosed, providing a reliable route for its production.[6] This pathway is notable for its use of readily available starting materials and mild reaction conditions, achieving an overall yield of approximately 31.1%.[6] The process is designed for scalability and operational simplicity.[6]

Overall Synthesis Workflow

The synthesis can be conceptualized as a four-stage process, beginning with a nucleophilic substitution, followed by cyclization, reduction, and finally a diazotization/bromination reaction.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol

The following protocol is adapted from the patented synthesis method.[6]

Step 1: Synthesis of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester

-

Setup: In a reaction vessel, add diethyl malonate to an appropriate organic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH) portion-wise. The NaH acts as a strong base to deprotonate the diethyl malonate, forming a nucleophilic enolate. Stir for 30-60 minutes to ensure complete formation of the anion.

-

Nucleophilic Substitution: Slowly add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in the same organic solvent.

-

Reaction: Allow the reaction to proceed for 16-24 hours at a temperature between 10-25°C.

-

Workup: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate (EA), wash, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

-

Reaction: The crude product from Step 1 is treated under acidic conditions. This promotes hydrolysis and decarboxylation to generate the methyl group at the 2-position of the pyridine ring.

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

-

Reduction: The nitro group of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine is reduced to an amine. This is typically achieved using standard reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl or SnCl₂/HCl).

Step 4: Synthesis of this compound

-

Diazotization: The amine from Step 3 is converted into a diazonium salt using a source of nitrous acid, such as sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr). This reaction is performed at low temperatures (0-5°C) to maintain the stability of the diazonium intermediate.

-

Bromination: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This is a classic Sandmeyer reaction where the diazonium group is replaced by a bromine atom, yielding the final product.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate for synthesizing pharmacologically active molecules.[6] Its structure is particularly relevant for the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.

Role as a TRPA1 Inhibitor Precursor

TRPA1 is a non-selective cation channel found in sensory neurons that is implicated in the signaling of pain, inflammation, and respiratory irritation.[6] Consequently, inhibitors of the TRPA1 channel are being actively investigated as potential therapeutics for:

-

Chronic Pain Conditions

-

Inflammatory Disorders

-

Respiratory Diseases (e.g., asthma, chronic cough)[6]

The bromo-substituent on the pyridine ring serves as a key functional handle, enabling chemists to perform cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional molecular complexity and build out the final drug candidate.

Caption: Role in the drug discovery pipeline for TRPA1 antagonists.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements, necessitating stringent adherence to safety protocols.[4][5]

Hazard Identification and Personal Protective Equipment (PPE)

-

Signal Word: Warning[4]

-

Hazard Statements:

Mandatory PPE and Engineering Controls:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Eye Protection: Wear tight-sealing safety goggles and a face shield.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[7]

First Aid and Spill Management

-

In case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[7]

-

In case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for proper chemical waste disposal.[5] Avoid breathing vapors during cleanup.[5]

Storage Recommendations

-

Storage Condition: Store in a refrigerator.[4]

-

Container: Keep the container tightly sealed in a dry, well-ventilated area.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

References

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

-

Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate. PubChem. [Link]

-

This compound. Suzhou Aobai Pharmaceutical. [Link]

-

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. PubChem. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

-

3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound [allbiopharm.com]

- 3. This compound - CAS:1211526-51-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 1211526-51-0 [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. This document offers an expert-driven perspective on the structural and electronic factors that determine the spectral features of this molecule. We will delve into a detailed prediction of the ¹H NMR spectrum, including chemical shifts, multiplicity, and coupling constants. Furthermore, this guide presents a robust, step-by-step protocol for the experimental acquisition and processing of the spectrum, grounded in established NMR principles. The content is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization.

Introduction: The Compound and Its Structural Context

This compound is a polysubstituted pyridine ring. Such highly functionalized heterocyclic scaffolds are pivotal building blocks in the development of novel pharmaceuticals, agrochemicals, and materials. The precise arrangement and electronic nature of the substituents—a bromine atom, a methyl group, and a trifluoromethyl group—create a unique electronic environment that is critical to its reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[1] For a molecule like this compound, ¹H NMR provides essential information regarding the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. This guide serves to elucidate these features through a predictive analysis and a detailed experimental methodology.

Molecular Structure and Proton Environment Analysis

The structure of this compound contains three chemically distinct sets of protons. Understanding their environment is key to predicting and interpreting the resulting NMR spectrum.

Caption: Molecular structure of this compound with key protons highlighted.

The three distinct proton signals arise from:

-

The Methyl Group (2-CH₃): These three protons are equivalent. The methyl group is electron-donating, which generally leads to increased shielding (an upfield shift).

-

The Proton at C4 (H-4): This aromatic proton is positioned between the strongly electron-withdrawing trifluoromethyl group (CF₃) and the bromine (Br) atom. The CF₃ group exerts a powerful deshielding effect.

-

The Proton at C6 (H-6): This aromatic proton is adjacent to the electronegative nitrogen atom of the pyridine ring and is meta to the bromine atom. This position typically experiences significant deshielding.

Predicted ¹H NMR Spectrum

The chemical shift of a proton is highly sensitive to the electronic effects of neighboring functional groups.[2] Based on the substituent effects, a predicted ¹H NMR spectrum for this compound is summarized below. The predictions assume a standard deuterated solvent such as chloroform-d (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| 2-CH₃ | 2.5 - 2.8 | Singlet (s) | N/A | 3H | The electron-donating methyl group results in a relatively upfield chemical shift. No adjacent protons are present for coupling, leading to a singlet. |

| H-4 | 8.1 - 8.4 | Doublet (d) | ~2.5 Hz | 1H | Strongly deshielded by the adjacent electron-withdrawing CF₃ group. It exhibits meta-coupling (⁴J) with H-6, resulting in a doublet with a small coupling constant. |

| H-6 | 8.6 - 8.9 | Doublet (d) | ~2.5 Hz | 1H | Positioned alpha to the ring nitrogen, this proton is significantly deshielded. It also shows meta-coupling (⁴J) to H-4, appearing as a doublet. |

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Acquiring a high-quality, interpretable NMR spectrum requires careful attention to sample preparation and instrument parameter selection.[3][4] This protocol is designed to be a self-validating system for obtaining reliable data.

Sample Preparation

-

Analyte & Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.[5][6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Sample Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Tube Placement: Use a depth gauge to ensure the NMR tube is positioned correctly within the spinner turbine for optimal homogeneity within the detection coils.[9]

Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up a modern NMR spectrometer for routine ¹H analysis.

Caption: Standardized workflow for ¹H NMR spectrum acquisition and processing.

Key Acquisition Parameters

-

Pulse Angle (pw): A 45° pulse is recommended.

-

Acquisition Time (at): Set to 4-5 seconds.

-

Expertise: This ensures adequate digital resolution to resolve the fine splitting patterns, such as the small meta-couplings expected in this molecule.[4]

-

-

Relaxation Delay (d1): A delay of 1-2 seconds is sufficient for routine qualitative spectra. For accurate integration (quantitative analysis), this delay must be increased to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in the molecule.[4][10]

-

Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration on a modern spectrometer (e.g., 400 MHz or higher) to achieve an excellent signal-to-noise ratio.

Spectrum Interpretation: A Practical Guide

Upon acquiring and processing the data, the final spectrum should be analyzed as follows:

-

Reference the Spectrum: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Identify the Signals: Locate the three distinct signals predicted in Section 3.

-

Assign the Methyl Signal: The most upfield signal, integrating to 3H and appearing as a singlet, is unambiguously assigned to the 2-CH₃ group.

-

Assign the Aromatic Signals: The two remaining signals in the aromatic region (typically δ 7.0-9.0 ppm) will be two doublets, each integrating to 1H.

-

The signal at the furthest downfield position (highest ppm value) is assigned to H-6. Its proximity to the electronegative nitrogen atom causes the most significant deshielding.

-

The other doublet is assigned to H-4, which is strongly deshielded by the CF₃ group but generally less so than a proton alpha to the ring nitrogen.

-

-

Confirm Couplings: Measure the coupling constant (J-value) for both doublets. They should be identical (within experimental error, ~2.5 Hz), confirming that these two protons are coupled to each other. This reciprocal relationship is a cornerstone of structural validation in NMR.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects dictate spectral appearance. The spectrum is characterized by three distinct signals: an upfield singlet for the methyl group and two downfield doublets for the aromatic protons, with splitting patterns governed by a small meta-coupling constant. By following the robust experimental protocol detailed in this guide, researchers can reliably acquire and interpret the spectrum, confirming the identity and purity of this valuable chemical building block. This systematic approach, blending predictive analysis with rigorous experimental design, ensures the highest degree of scientific integrity in structural elucidation.

References

-

Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In New Developments in NMR No. 12. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

Unknown Source. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Checklist for recording NMR spectra. Retrieved from [Link]

-

Durham University. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. reddit.com [reddit.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. med.unc.edu [med.unc.edu]

- 10. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Abstract

This comprehensive technical guide provides a detailed framework for the mass spectrometry analysis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, a key heterocyclic building block in modern drug discovery and agrochemical development.[1][2] Recognizing the critical need for robust analytical methods to support synthesis, purification, and metabolic studies, this document outlines tailored strategies for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the nuanced application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), exploring optimal ionization techniques and predicting fragmentation pathways. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable methods for the characterization and quantification of this important fluorinated pyridine derivative.

Introduction: The Analytical Imperative for a Modern Heterocycle

This compound is a compound of significant interest in medicinal and agricultural chemistry. The unique combination of a pyridine core, a bromine atom, a methyl group, and a trifluoromethyl group imparts specific physicochemical properties that are highly desirable in the design of bioactive molecules. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but is strongly electron-withdrawing, which can enhance metabolic stability, binding affinity, and bioavailability.[1] The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Given its role as a critical intermediate, the ability to accurately detect, identify, and quantify this compound in various matrices is paramount. Mass spectrometry, coupled with appropriate separation techniques, offers the requisite sensitivity and specificity for these analytical challenges. This guide provides the foundational knowledge and practical protocols to develop robust analytical methods for this molecule.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is essential for selecting the most appropriate analytical strategy.

| Property | Value | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₇H₅BrF₃N | --- |

| Monoisotopic Mass | 238.9506 g/mol | The exact mass to be used for high-resolution mass spectrometry. |

| Appearance | Colorless to yellow to brown liquid | The physical state suggests suitability for direct injection if pure, or dissolution in an appropriate solvent.[3] |

| Volatility | Moderate | Suggests that GC-MS is a viable analytical technique. |

| Polarity | Moderately Polar | Suitable for both reversed-phase LC-MS and potentially GC-MS. |

| Thermal Stability | Expected to be stable at typical GC inlet temperatures | Crucial for successful GC-MS analysis without degradation. |

Core Analytical Workflows: GC-MS and LC-MS

The choice between GC-MS and LC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation. For volatile and thermally stable compounds like this compound, GC-MS is often a preferred method due to its high chromatographic efficiency.[4] LC-MS is a powerful alternative, especially for less volatile metabolites or when analyzing complex matrices that may not be amenable to GC.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is well-suited for the analysis of this compound, particularly for purity assessments of synthetic products and reaction monitoring.[4][6]

Experimental Protocol: GC-MS

-

Sample Preparation:

-

For neat samples, dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

For reaction mixtures, dilute an aliquot of the mixture in a suitable solvent to a final concentration of approximately 1 ppm.

-

-

GC Conditions:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness, mid-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.[7]

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the method of choice for analyzing this compound in biological matrices or for high-throughput screening.

Experimental Protocol: LC-MS

-

Sample Preparation:

-

For pure samples, prepare a 1 mg/mL stock solution in methanol or acetonitrile. Further dilute to the desired working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

-

For biological samples (e.g., plasma, urine), a protein precipitation step with acetonitrile followed by centrifugation is recommended.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

Fragmentation Analysis and Spectral Interpretation

Understanding the fragmentation patterns of this compound is key to its unambiguous identification.

The Bromine Isotopic Signature

A key identifying feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M and M+2).[12] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment ion.

Predicted Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, this compound is expected to undergo significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion will appear as a doublet at m/z 239 and 241, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical.[13] This would result in an ion at m/z 160.

-

Loss of a Methyl Radical: Cleavage of the methyl group would lead to a fragment ion at m/z 224/226.

-

Loss of HF: The trifluoromethyl group can lose HF, resulting in a fragment at m/z 219/221.

-

Loss of CF₃: Cleavage of the C-CF₃ bond would result in a fragment at m/z 170/172.

Caption: Predicted EI fragmentation of this compound.

Predicted Fragmentation under Electrospray Ionization (ESI)

ESI is a softer ionization technique, and fragmentation is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The protonated molecule [M+H]⁺ at m/z 240/242 is expected to be the precursor ion.

-

Protonated Molecule [M+H]⁺: m/z 240/242.

-

Loss of HBr: A likely fragmentation pathway is the loss of a neutral hydrogen bromide molecule, leading to a fragment at m/z 159.

-

Loss of CF₃H: Loss of trifluoromethane would result in an ion at m/z 170/172.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Method Validation and Quantitative Analysis

For quantitative applications, such as pharmacokinetic studies or impurity profiling, the developed GC-MS or LC-MS method must be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. A deuterated analog of the analyte or a structurally similar compound with similar chromatographic and ionization behavior would be an ideal internal standard.

Conclusion

The mass spectrometric analysis of this compound is readily achievable with both GC-MS and LC-MS. The choice of technique will be dictated by the specific analytical needs. The presence of bromine provides a distinct isotopic signature that greatly aids in the identification of the analyte and its fragments. The predicted fragmentation pathways outlined in this guide provide a solid foundation for spectral interpretation and structural confirmation. By following the detailed protocols and validation principles presented, researchers can develop and implement robust and reliable analytical methods for this important building block, thereby accelerating their research and development efforts.

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]

-

Taguchi, Y., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1043(2), 239-247. Available from: [Link]

-

PubChem. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate. Available from: [Link]

-

PubChem. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Shouakar-Stash, O., et al. (2006). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. Analytical Chemistry, 78(13), 4497-4503. Available from: [Link]

-

ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available from: [Link]

-

ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Available from: [Link]

-

Higashi, T., & Shimada, K. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 567-577. Available from: [Link]

-

Guna, M. R., & Konermann, L. (2006). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 17(5), 727-736. Available from: [Link]

-

ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Available from: [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. (2016). Available from: [Link]

-

Deme, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for: ... Available from: [Link]

-

ResearchGate. Molecular peaks of bromide compounds. Available from: [Link]

-

PubChemLite. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Autech Industry Co.,Limited. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Gac, W., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(22), 4690-4694. Available from: [Link]

-

Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-275. Available from: [Link]

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

-

ResearchGate. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

-

ResearchGate. HPLC and LC/MS/MS operation condition. Available from: [Link]

-

Yang, J., et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research, 58(4), 799-807. Available from: [Link]

-

LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. This compound | 1211526-51-0 [sigmaaldrich.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Stability of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Introduction

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its utility stems from the unique combination of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring, which allows for diverse chemical modifications. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature, significant lipophilicity, and its ability to enhance metabolic stability in the final products.[4][5] Understanding the chemical stability of this intermediate is paramount for ensuring the integrity of synthetic routes, optimizing reaction conditions, and establishing appropriate storage and handling protocols. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, supported by experimental insights and established chemical principles.

I. Physicochemical Properties and Intrinsic Stability

The inherent stability of this compound is dictated by its molecular structure. The pyridine ring is an electron-deficient aromatic system, a characteristic further amplified by the presence of the strongly electron-withdrawing trifluoromethyl group.[3][5] This electronic profile influences the reactivity of the molecule, particularly its susceptibility to nucleophilic attack.

| Property | Value | Source |

| Molecular Formula | C7H5BrF3N | [6] |

| Molecular Weight | 240.02 g/mol | [6] |

| Physical Form | Colorless to yellow to brown liquid | [7] |

| Storage Temperature | Refrigerator | [7] |

The carbon-bromine bond is a potential site of reactivity. While generally stable, it can participate in various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[8] The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, rendering this group highly stable under most conditions.[9]

II. Factors Affecting Chemical Stability

The stability of this compound can be compromised by several external factors. A thorough understanding of these is crucial for preventing degradation.

A. Thermal Stress

B. Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in halogenated aromatic compounds.[13] The energy from UV light can be sufficient to cause homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate chain reactions and lead to product degradation.[14] To mitigate this, the compound should be stored in amber or opaque containers that block UV light.

C. pH and Hydrolytic Stability

The pyridine nitrogen atom imparts a basic character to the molecule, allowing it to be protonated under acidic conditions. While the electron-withdrawing groups on the ring reduce this basicity, the potential for acid-base reactions exists. In strongly acidic or basic aqueous solutions, hydrolysis of the bromine substituent may occur over time, although halogenated pyridines are generally considered to have good hydrolytic stability. The trifluoromethyl group is highly resistant to hydrolysis.

D. Oxidative and Reductive Stability

The pyridine ring, being electron-deficient, is generally resistant to oxidation.[15] However, strong oxidizing agents could potentially react with the methyl group or the pyridine ring itself under harsh conditions. Conversely, the compound can undergo reduction. For instance, the bromine atom can be removed via catalytic hydrogenation or other reductive methods.

III. Potential Degradation Pathways

Understanding potential degradation pathways is essential for identifying and controlling impurities.

A. Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[3] Strong nucleophiles can potentially displace the bromine atom. The regioselectivity of such reactions is influenced by the electronic effects of the substituents.

B. Radical-Mediated Decomposition

As mentioned earlier, photolytic or thermolytic cleavage of the C-Br bond can generate pyridinyl radicals.[14] These highly reactive intermediates can then undergo a variety of reactions, including dimerization, abstraction of hydrogen atoms from solvents or other molecules, or reaction with oxygen, leading to a complex mixture of degradation products.

C. Reactions Involving the Methyl Group

The methyl group can also be a site of reactivity. Under certain conditions, such as in the presence of strong bases or radical initiators, the methyl group could be functionalized or oxidized.

IV. Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[16] Refrigeration is recommended for long-term storage to minimize the rate of any potential degradation reactions.[7]

-

Handling: Handle the compound in a well-ventilated area, avoiding inhalation of vapors.[16] Use appropriate personal protective equipment, including gloves and safety glasses.[16] Avoid exposure to direct sunlight and sources of high heat.

V. Experimental Workflow for Stability Assessment

A systematic approach is necessary to experimentally evaluate the chemical stability of this compound under various stress conditions.

A. Forced Degradation Study Design

A forced degradation study is designed to accelerate the degradation of the compound to identify potential degradation products and pathways.

Sources

- 1. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. This compound | 1211526-51-0 | LYB52651 [biosynth.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. 1211526-51-0 | this compound - AiFChem [aifchem.com]

- 7. This compound | 1211526-51-0 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, quality control, and safe handling of this versatile chemical intermediate.

Introduction: The Significance of this compound in Drug Discovery

This compound, with CAS Number 1211526-51-0, is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique structural features—a pyridine core, a bromine atom, a methyl group, and a trifluoromethyl group—confer specific reactivity and physicochemical properties that make it a valuable precursor in the synthesis of complex molecules.[1] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This makes compounds derived from this pyridine derivative promising for the development of novel therapeutics.

Part 1: Commercial Sourcing and Supplier Qualification

The reliable sourcing of high-purity starting materials is a cornerstone of successful research and development. For this compound, a number of reputable commercial suppliers are available. When selecting a supplier, it is crucial to consider not only the listed purity but also the available analytical data, packaging options, and lead times.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥97% | Inquire | 1211526-51-0 |

| EvitaChem | Not specified | Inquire | 1211526-51-0[2] |

| Biosynth | Not specified | Inquire | 1211526-51-0[3] |

| CymitQuimica | Not specified | Inquire | Not specified[4] |

| AiFChem | Not specified | Inquire | 1211526-51-0[5] |

| Synthonix Corporation | 97% | Inquire | 1211526-51-0 |

| Leyan | 97% | Inquire | 1211526-51-0[6] |

Expert Insight: Beyond the catalog specifications, it is best practice to request a lot-specific Certificate of Analysis (CoA) from the supplier. This document provides detailed information on the analytical methods used for quality control and the measured purity of the specific batch you will receive.[6]

Part 2: Scientific Integrity & Quality Control: A Self-Validating Analytical Workflow

Ensuring the identity and purity of this compound is paramount to the integrity of your research. A multi-technique approach to quality control provides a robust and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for confirming the chemical structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecule.

¹H NMR (Proton NMR) - Expected Chemical Shifts and Multiplicities:

-

Methyl Protons (-CH₃): A singlet peak is expected, typically in the range of δ 2.5-2.7 ppm. The absence of adjacent protons results in a singlet.

-

Aromatic Protons (Pyridyl-H): Two distinct signals are anticipated in the aromatic region (δ 7.0-9.0 ppm). The proton at the 4-position and the proton at the 6-position will appear as distinct signals, likely as doublets or more complex multiplets due to coupling with each other and potentially with the ¹⁹F nuclei of the trifluoromethyl group.

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

-

Aromatic Carbons (Pyridyl-C): Several signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR) - A Key Identifier:

-

Trifluoromethyl Group (-CF₃): A sharp singlet is expected. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra using standard instrument parameters.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Compare the obtained spectra with reference data if available.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC with UV detection is a robust method for determining the purity of this compound and for quantifying any non-volatile impurities.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Gradient Program: A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. The flow rate is typically 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is an excellent complementary technique for identifying any volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the analysis of polar aromatic compounds (e.g., a DB-5ms or equivalent) should be used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

-

Data Analysis: The resulting mass spectra of any impurity peaks can be compared to spectral libraries for identification.